molecular formula C9H12N2O3S2 B5161553 3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate

3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate

Cat. No.: B5161553
M. Wt: 260.3 g/mol
InChI Key: RJAVXRBROTUPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is involved in several physiological processes, including inflammation, immune response, and neuroprotection. MRS2578 has been extensively studied for its potential use in treating various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Mechanism of Action

3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate works by selectively blocking the P2Y6 receptor. This receptor is involved in several physiological processes, including inflammation and immune response. By blocking this receptor, this compound can reduce inflammation and immune response, which can be beneficial in treating various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress, which can be beneficial in treating various diseases. This compound has also been shown to improve cognitive function and protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate in lab experiments is its selectivity for the P2Y6 receptor. This allows researchers to specifically target this receptor and study its effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate. One area of research is the development of more effective and efficient synthesis methods for this compound. Another area of research is the development of this compound analogs with improved solubility and potency. Additionally, further research is needed to fully understand the potential uses of this compound in treating various diseases and to identify any potential side effects.

Synthesis Methods

3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate can be synthesized using a multi-step process. The first step involves the reaction of 2-amino-6-methylthiazole with ethyl chloroacetate to form 2-ethoxycarbonyl-6-methylthiazole. The second step involves the reaction of the intermediate with sodium hydride and 1,3-propanesultone to form the final product, this compound.

Scientific Research Applications

3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate has been extensively studied for its potential use in treating various diseases. One of the major areas of research has been cancer treatment. Studies have shown that this compound can inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
Another area of research has been neurodegenerative disorders. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Properties

IUPAC Name

3-(6-methylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)propane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c1-8-7-10-4-5-15-9(10)11(8)3-2-6-16(12,13)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAVXRBROTUPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+]2=C(N1CCCS(=O)(=O)[O-])SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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